molecular formula C20H21N5O3S B2517012 ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 887349-16-8

ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2517012
CAS No.: 887349-16-8
M. Wt: 411.48
InChI Key: YYPUCMLZIJDEII-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The compound ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in the synthesis of various heterocyclic compounds due to its reactivity towards different nucleophiles. For instance, it has been used in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in organic synthesis. Such compounds hold significant potential in pharmaceutical applications due to their structural diversity and biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antirheumatic Potential

The compound and its metal complexes, specifically with Co(II), Cu(II), and Zn(II), have been synthesized and shown to exhibit significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models. This suggests a promising avenue for the development of new therapeutic agents against rheumatic diseases (Sherif & Hosny, 2014).

Anticancer Activity

Research into novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has led to the synthesis of compounds with potent anticancer activity against colon HCT-116 human cancer cell lines. This indicates the potential of derivatives of this compound in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Properties

The compound has been involved in the synthesis of novel structures that exhibit significant antimicrobial and antioxidant activities. These findings are crucial for the development of new drugs with enhanced efficacy against pathogenic microorganisms and diseases related to oxidative stress (Raghavendra et al., 2016).

Polymerization and Material Science

The compound has also been explored in the context of polymerization, where it serves as a monomer for the synthesis of polymers with potential applications in materials science. Such polymers have been studied for their thermal stability, reactivity ratios in copolymerization, and biological activities, opening new paths for the development of functional materials with specified properties (Elsabee, Ali, Mokhtar, & Eweis, 2011).

Properties

IUPAC Name

ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUCMLZIJDEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.